(S)-Dimethyl 2-hydroxysuccinate

Descripción general

Descripción

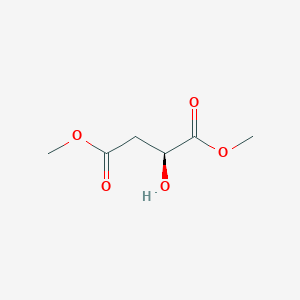

(S)-Dimethyl 2-hydroxysuccinate is an organic compound with the molecular formula C6H10O5. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image. This compound is a derivative of succinic acid and is commonly used in various chemical reactions and industrial applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Dimethyl 2-hydroxysuccinate typically involves the esterification of (S)-2-hydroxysuccinic acid (L-malic acid) with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:

(S)-2-Hydroxysuccinic acid+2CH3OHH2SO4(S)-Dimethyl 2-hydroxysuccinate+H2O

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can also be optimized to improve the efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions

(S)-Dimethyl 2-hydroxysuccinate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester groups can be reduced to alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: The major product is dimethyl 2-oxosuccinate.

Reduction: The major product is dimethyl 2-hydroxybutanediol.

Substitution: The major products depend on the substituent introduced, such as dimethyl 2-chlorosuccinate when using thionyl chloride.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

(S)-Dimethyl 2-hydroxysuccinate serves as a key intermediate in the synthesis of various pharmaceuticals. It has been utilized in the development of drugs targeting metabolic disorders. For instance, its role in synthesizing compounds that modulate energy metabolism is well-documented.

Case Study : A study demonstrated its effectiveness in synthesizing (-)-tulipalin B, a compound with potential therapeutic applications in metabolic regulation .

Biochemical Research

In biochemical research, this compound is employed to study metabolic pathways, particularly those related to energy production and amino acid metabolism. Its ability to enhance our understanding of cellular processes makes it a valuable tool in metabolic studies.

Research Findings : Experiments have shown that this compound can significantly influence the metabolic profiles of certain cell lines, thereby aiding in the investigation of metabolic diseases .

Flavoring and Fragrance Industry

This compound is widely used as a flavor enhancer due to its fruity taste profile. It finds applications in beverages and confections, improving the sensory attributes of food products.

Application Example : In food science, it has been incorporated into various formulations to enhance flavor without compromising safety or quality .

Agricultural Sector

In agriculture, this compound is explored for its potential in formulating biopesticides and fertilizers. It promotes plant growth and improves crop yields through its role in enhancing metabolic processes within plants.

Field Trials : Studies indicate that the application of this compound can lead to increased biomass and improved resistance to environmental stressors in crops .

Cosmetic Formulations

The compound is also utilized in cosmetic products for its moisturizing properties. It contributes to improved skin texture and hydration, making it a popular ingredient in skincare formulations.

Product Development : Various skincare products have been developed incorporating this compound, emphasizing its benefits for skin health .

Comparative Data Table

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceuticals | Intermediate for drug synthesis | Targets metabolic disorders |

| Biochemical Research | Study of metabolic pathways | Enhances understanding of cellular processes |

| Flavoring Industry | Flavor enhancer in food products | Improves sensory attributes |

| Agricultural Sector | Biopesticides and fertilizers | Promotes plant growth |

| Cosmetic Formulations | Moisturizing agent in skincare products | Improves skin texture and hydration |

Mecanismo De Acción

The mechanism by which (S)-Dimethyl 2-hydroxysuccinate exerts its effects depends on the specific reaction or application. In general, the hydroxyl and ester groups play a crucial role in its reactivity. The hydroxyl group can participate in hydrogen bonding and nucleophilic attacks, while the ester groups can undergo hydrolysis and transesterification reactions. These functional groups allow the compound to interact with various molecular targets and pathways, facilitating its use in different chemical and biological processes.

Comparación Con Compuestos Similares

(S)-Dimethyl 2-hydroxysuccinate can be compared with other similar compounds, such as:

Dimethyl succinate: Lacks the hydroxyl group, making it less reactive in certain reactions.

Dimethyl malate: Contains an additional carboxyl group, leading to different reactivity and applications.

Dimethyl fumarate: An isomer with a different arrangement of functional groups, resulting in distinct chemical properties.

The uniqueness of this compound lies in its specific chiral configuration and the presence of both hydroxyl and ester groups, which confer unique reactivity and versatility in various applications.

Actividad Biológica

(S)-Dimethyl 2-hydroxysuccinate, a chiral compound with the molecular formula C6H10O5, is a derivative of succinic acid. Its unique structural features, including a hydroxyl group and two ester groups, confer significant biological activity and utility in various fields, including medicinal chemistry and industrial applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound can be synthesized through the esterification of (S)-2-hydroxysuccinic acid with methanol under acidic conditions. The general reaction can be summarized as follows:

This compound is notable for its chiral configuration, which plays a crucial role in its biological interactions and applications in asymmetric synthesis .

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The hydroxyl group allows for hydrogen bonding and nucleophilic attacks, while the ester groups can undergo hydrolysis and transesterification reactions. These functional groups enable the compound to participate in multiple biochemical pathways, including:

- Metabolic Processes : Involved in the citric acid cycle, contributing to ATP production and energy metabolism.

- Biosynthesis : Acts as a precursor in the synthesis of other biologically active compounds .

Antioxidant Properties

Recent studies have indicated that this compound exhibits antioxidant properties. It can scavenge free radicals, thereby potentially protecting cells from oxidative stress. This property makes it a candidate for therapeutic applications in conditions associated with oxidative damage .

Neuroprotective Effects

Research has demonstrated that this compound may have neuroprotective effects. It has been shown to modulate neuropeptide Y receptors, which are involved in various neurological processes. This modulation could be beneficial in treating neurodegenerative diseases .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and pathways, suggesting potential applications in treating inflammatory diseases .

Case Studies

- Neuroprotective Study : A study investigated the effects of this compound on neuropeptide Y receptor modulation in animal models. Results indicated that administration of the compound led to improved cognitive function and reduced neuroinflammation, supporting its potential use in treating Alzheimer's disease .

- Antioxidant Efficacy : Another study evaluated the antioxidant capacity of this compound using various assays. The results showed significant free radical scavenging activity compared to standard antioxidants like ascorbic acid, highlighting its potential as a dietary supplement or therapeutic agent against oxidative stress .

Comparative Analysis with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | C6H10O5 (chiral) | Antioxidant, neuroprotective, anti-inflammatory |

| Dimethyl succinate | C6H10O4 | Limited biological activity |

| Dimethyl malate | C6H10O5 | Similar metabolic roles but different reactivity |

This compound's unique hydroxyl group sets it apart from similar compounds like dimethyl succinate and dimethyl malate, enhancing its reactivity and biological significance .

Propiedades

IUPAC Name |

dimethyl (2S)-2-hydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c1-10-5(8)3-4(7)6(9)11-2/h4,7H,3H2,1-2H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSEKNCXYRGKTBJ-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50892497 | |

| Record name | (S)-(-)-Dimethyl malate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50892497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617-55-0 | |

| Record name | (S)-(-)-Dimethyl malate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanedioic acid, hydroxy-, dimethyl ester, (2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-(-)-Dimethyl malate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50892497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dimethyl (2S)-2-hydroxysuccinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.057 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-dimethyl (2S)-2-hydroxybutanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.